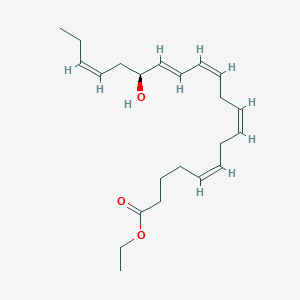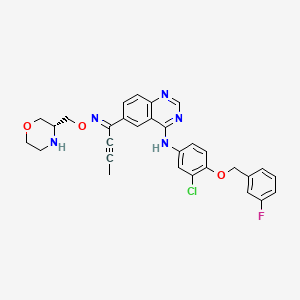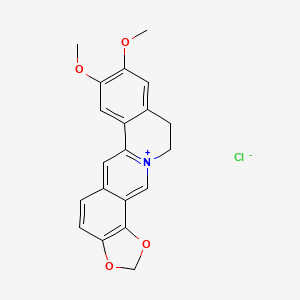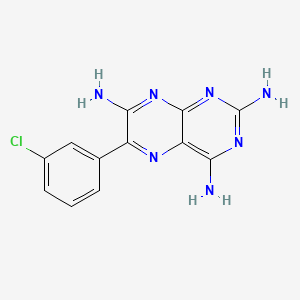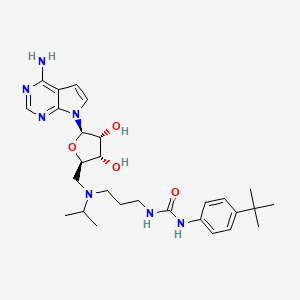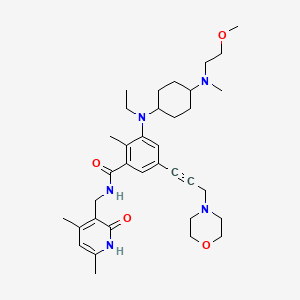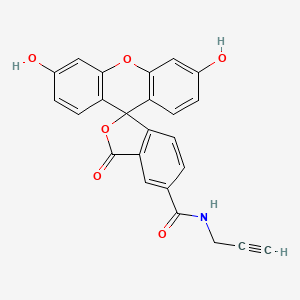
FAM-Alkin, 5-Isomer
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluorescein-Alkin (5-FAM-Alkin) ist ein fluoreszierender Farbstoff, der in verschiedenen wissenschaftlichen Forschungsanwendungen weit verbreitet ist. Es ist ein Derivat von Fluorescein, einem bekannten Fluorophor, und enthält eine Alkingruppe, die es ihm ermöglicht, an Click-Chemie-Reaktionen teilzunehmen. Die Verbindung ist hochreaktiv mit Azidgruppen über die kupferkatalysierte Azid-Alkin-Cycloaddition (CuAAC) und ist somit ein wertvolles Werkzeug zur Markierung und Detektion von Biomolekülen in biologischen Systemen .
Wissenschaftliche Forschungsanwendungen
5-FAM-Alkyne is used in a wide range of scientific research applications, including:
Wirkmechanismus
Mode of Action
FAM Alkyne, 5-Isomer interacts with its targets through a copper-catalyzed click chemistry reaction. This reaction is highly specific and efficient, often completing in less than an hour . The result is the formation of a stable, covalent triazole ring between the FAM Alkyne, 5-Isomer and the azide-containing target molecule.
Biochemical Pathways
The primary biochemical pathway affected by FAM Alkyne, 5-Isomer is the click chemistry pathway. The formation of the triazole ring is a key step in this pathway, allowing for the subsequent visualization of the target molecule by fluorescence spectroscopy .
Pharmacokinetics
The pharmacokinetics of FAM Alkyne, 5-Isomer are influenced by its chemical properties. The compound has a molecular weight of 413.38 g/mol and is soluble in aqueous buffers (pH > 8), alcohols, DMSO, and DMF . These properties can impact the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.
Result of Action
The primary result of FAM Alkyne, 5-Isomer’s action is the formation of a stable triazole ring with azide-containing molecules. This allows for the subsequent visualization of these molecules by fluorescence spectroscopy . The fluorescence properties of FAM Alkyne, 5-Isomer (with an excitation maximum at 492 nm and an emission maximum at 517 nm ) make it a valuable tool for studying biological systems.
Action Environment
The action of FAM Alkyne, 5-Isomer is influenced by environmental factors. The compound is stable and can be stored at -20°C in the dark for up to 24 months . It is shipped at ambient temperature and can be transported at room temperature for up to 3 weeks . Prolonged exposure to light should be avoided . The compound’s solubility in aqueous buffers (particularly at a pH above 8) allows for facile bioconjugate formation in physiological conditions, mimicking the natural environment of biomolecules within cells.
Biochemische Analyse
Biochemical Properties
“FAM Alkyne, 5-Isomer” plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. Specifically, it is used to label alkaline phosphatase (ALP) . It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .
Cellular Effects
The effects of “FAM Alkyne, 5-Isomer” on various types of cells and cellular processes are significant. It influences cell function by providing a strong fluorescence signal that can be used to observe the dynamic changes of biomolecules within cells .
Molecular Mechanism
This process involves a reaction between the Alkyne group in the “FAM Alkyne, 5-Isomer” and molecules containing Azide groups .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, “FAM Alkyne, 5-Isomer” remains stable and does not degrade . Its long-term effects on cellular function have been observed in in vitro or in vivo studies.
Subcellular Localization
The subcellular localization of “FAM Alkyne, 5-Isomer” and its effects on activity or function are not mentioned in the available resources. It is known that it can easily diffuse into the solution, emitting a strong fluorescence signal .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
5-FAM-Alkin wird durch eine Reihe chemischer Reaktionen ausgehend von Fluorescein synthetisiert. Die Alkingruppe wird durch eine Reihe von Schritten, die die Schutz- und Entschützung von funktionellen Gruppen sowie Kupplungsreaktionen umfassen, in das Fluoresceinmolekül eingeführt. Das Endprodukt wird mit Techniken wie der Hochleistungsflüssigchromatographie (HPLC) gereinigt, um eine hohe Reinheit zu gewährleisten .
Industrielle Produktionsverfahren
In industriellen Umgebungen umfasst die Herstellung von 5-FAM-Alkin die chemische Großsynthese unter Verwendung von automatisierten Reaktoren und Reinigungssystemen. Der Prozess ist auf hohe Ausbeute und Reinheit optimiert, und die Verbindung wird typischerweise bei niedrigen Temperaturen gelagert, um ihre Stabilität zu erhalten .
Analyse Chemischer Reaktionen
Reaktionstypen
5-FAM-Alkin unterliegt hauptsächlich Click-Chemie-Reaktionen, insbesondere der kupferkatalysierten Azid-Alkin-Cycloaddition (CuAAC). Diese Reaktion ist hocheffizient und selektiv und bildet eine stabile Triazolbindung zwischen den Alkin- und Azidgruppen .
Häufige Reagenzien und Bedingungen
Die CuAAC-Reaktion erfordert einen Kupferkatalysator, typischerweise Kupfersulfat (CuSO₄), und ein Reduktionsmittel wie Natriumascorbat. Die Reaktion wird unter wässrigen Bedingungen durchgeführt, häufig unter Zugabe eines Liganden zur Stabilisierung des Kupferkatalysators .
Hauptprodukte
Das Hauptprodukt der CuAAC-Reaktion, an der 5-FAM-Alkin beteiligt ist, ist ein fluoreszenzmarkiertes Biomolekül, wobei die Fluorescein-Einheit ein starkes Fluoreszenzsignal zur Detektion und Analyse liefert .
Wissenschaftliche Forschungsanwendungen
5-FAM-Alkin wird in einer Vielzahl von wissenschaftlichen Forschungsanwendungen verwendet, darunter:
Wirkmechanismus
Der Wirkmechanismus von 5-FAM-Alkin beinhaltet seine Teilnahme an Click-Chemie-Reaktionen. Die Alkingruppe reagiert mit Azidgruppen in Gegenwart eines Kupferkatalysators unter Bildung einer stabilen Triazolbindung. Diese Reaktion ist hochspezifisch und effizient, was eine präzise Markierung von Biomolekülen ermöglicht. Die Fluorescein-Einheit liefert ein starkes Fluoreszenzsignal, das mit Hilfe der Fluoreszenzspektroskopie detektiert werden kann .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
6-Fluorescein-Alkin: Ähnlich wie 5-FAM-Alkin, jedoch mit der Alkingruppe an einer anderen Position am Fluoresceinmolekül gebunden.
5-Carboxyfluorescein-Alkin: Ein weiteres Derivat von Fluorescein mit einer Alkingruppe, das für ähnliche Anwendungen eingesetzt wird.
Cyanin 5 Alkin: Eine andere Klasse von fluoreszierenden Farbstoffen mit einer Alkingruppe, die zur Markierung und Detektion verwendet wird.
Einzigartigkeit
5-FAM-Alkin ist aufgrund seiner hohen Reaktivität und Spezifität in Click-Chemie-Reaktionen einzigartig. Sein starkes Fluoreszenzsignal und seine Stabilität machen es zu einer bevorzugten Wahl für verschiedene Markierungs- und Detektionsanwendungen in der wissenschaftlichen Forschung .
Eigenschaften
IUPAC Name |
3',6'-dihydroxy-3-oxo-N-prop-2-ynylspiro[2-benzofuran-1,9'-xanthene]-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15NO6/c1-2-9-25-22(28)13-3-6-17-16(10-13)23(29)31-24(17)18-7-4-14(26)11-20(18)30-21-12-15(27)5-8-19(21)24/h1,3-8,10-12,26-27H,9H2,(H,25,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNBAJBIGCBVWJU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)C1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1402432-77-2 |
Source


|
| Record name | 1402432-77-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-Amino-1-[4-(3-methylbutanoyl)piperazin-1-yl]hexan-1-one](/img/structure/B607328.png)
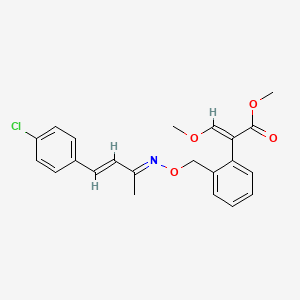
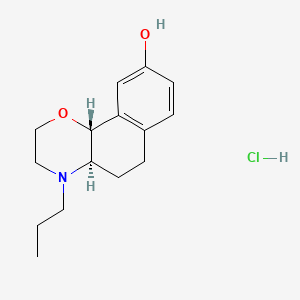


![7-[3-(Benzhydryloxyiminomethyl)-2-bicyclo[2.2.2]oct-5-enyl]hept-5-enoic acid](/img/structure/B607334.png)

